![molecular formula C30H52O23S B1422793 Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside CAS No. 90214-99-6](/img/structure/B1422793.png)

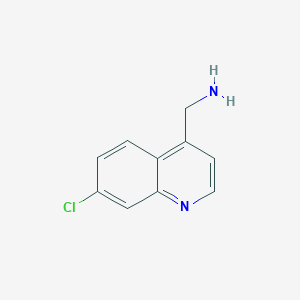

Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a type of glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond. Glycosides play numerous important roles in living organisms. Many plants store chemicals in the form of inactive glycosides. These can be activated by enzyme hydrolysis .

Synthesis Analysis

The synthesis of complex glycosides often involves glycosylation reactions, where a glycosyl donor is reacted with an acceptor molecule in the presence of a catalyst . The stereoselectivity of these reactions can often be influenced by the choice of protecting groups and reaction conditions .Molecular Structure Analysis

Glycosides are typically composed of a sugar molecule (the glycone) bound to another molecule (the aglycone) via a glycosidic bond . The exact structure can vary widely depending on the identities of the glycone and aglycone, and the location and configuration of the glycosidic bond .Chemical Reactions Analysis

Glycosides can undergo hydrolysis to break the glycosidic bond, yielding the constituent sugar and aglycone . The rate and selectivity of this reaction can be influenced by factors such as pH and the presence of catalysts .Physical and Chemical Properties Analysis

The physical and chemical properties of a glycoside can depend on factors such as the identities of the glycone and aglycone, and the nature of the glycosidic bond . For example, glycosides can vary in their solubility, stability, and reactivity .科学的研究の応用

Synthesis and Structural Analysis

Hyaluronic Acid-Related Saccharides Synthesis : A study by Slaghek et al. (1994) explored the synthesis of di-, tri-, and tetra-saccharides with structures similar to hyaluronic acid. These saccharides included elements like N-acetylglucosamine and were key in understanding the polysaccharide structure of hyaluronic acid (Slaghek, Nakahara, Ogawa, Kamerling, & Vliegenthart, 1994).

Biotechnology and Alpha-Glucosidase Inhibitors : Wehmeier & Piepersberg (2004) discussed the alpha-glucosidase inhibitor acarbose, a complex carbohydrate structure produced through large-scale fermentation. This study provides insights into the biotechnological applications of complex carbohydrates in medical therapies (Wehmeier & Piepersberg, 2004).

Chromatographic Separation using Monosaccharides : Schulze & König (1986) investigated the use of isothiocyanato-D-glucopyranosides for chromatographic separation, demonstrating the utility of complex carbohydrates in analytical chemistry (Schulze & König, 1986).

Chemistry of Maltose : Khan (1981) focused on maltose, a reducing disaccharide similar in structure to complex carbohydrates like Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside. This study provided insights into the reactions and derivatives of such carbohydrates (Khan, 1981).

Applications in Biotechnology and Pharmaceuticals

Lipopolysaccharide Synthesis : Ekelöf & Oscarson (1996) synthesized complex oligosaccharide structures related to lipopolysaccharides, highlighting the importance of carbohydrates in understanding bacterial polysaccharides and their potential pharmaceutical applications (Ekelöf & Oscarson, 1996).

Enzymatic Activity and Inhibition : Damager et al. (1999) synthesized a branched nonasaccharide to study enzymes involved in starch biosynthesis and degradation. This research underlines the role of complex carbohydrates in enzymology (Damager, Olsen, Møller, & Motawia, 1999).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 3-[2-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O23S/c1-45-14(34)2-4-54-5-3-46-27-23(43)19(39)25(11(7-32)49-27)53-30-24(44)20(40)26(12(8-33)50-30)52-29-22(42)18(38)16(36)13(51-29)9-47-28-21(41)17(37)15(35)10(6-31)48-28/h10-13,15-33,35-44H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTPIJALRAGUNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O23S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394437 |

Source

|

| Record name | Methyl 3-[(2-{[hexopyranosyl-(1->6)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl]oxy}ethyl)sulfanyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90214-99-6 |

Source

|

| Record name | Methyl 3-[(2-{[hexopyranosyl-(1->6)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl]oxy}ethyl)sulfanyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)

![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)

![Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate](/img/structure/B1422723.png)

![3,3'-Bis[di(p-tolyl)amino]biphenyl](/img/structure/B1422727.png)